1-(2-chloro-4-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine
Overview
Description
1-(2-chloro-4-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as CFPP, is a piperazine derivative that has gained attention in scientific research due to its potential applications in the field of pharmaceuticals. This compound exhibits promising biological activity, making it a subject of interest for further study.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood. However, studies suggest that it interacts with specific targets in the body, such as enzymes and receptors, to exert its biological effects. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. It also acts as an antagonist of the P2X7 receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-chloro-4-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine is its high potency, which allows for the use of lower concentrations in experiments. However, its limited solubility in water can make it challenging to work with. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can affect its efficacy and safety.
Future Directions
Further research is needed to fully understand the mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine and its potential therapeutic applications. Future studies could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Additionally, exploring its potential as a drug candidate for other diseases such as Alzheimer's and Parkinson's could be an interesting avenue of research.
In conclusion, this compound is a compound with promising biological activity that has gained attention in scientific research. Its potential therapeutic applications in cancer, inflammation, and neurological disorders make it a subject of interest for further study. However, more research is needed to fully understand its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-16-10-15(19)4-3-14(16)12-21-6-8-22(9-7-21)17(23)13-2-1-5-20-11-13/h1-5,10-11H,6-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIRLLAVUNJTOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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